6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C29H22BrFN6O2S and its molecular weight is 617.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation A novel series of pyrazolopyrimidine derivatives has been synthesized, with structures established based on spectral data and further evaluated for their cytotoxic and enzyme inhibition activities. For example, Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and tested them for cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities, revealing the importance of the pyrazolopyrimidine core in potential anticancer and anti-inflammatory applications (Rahmouni et al., 2016).
Anticancer and Anti-Lipoxygenase Agents The study by Rahmouni et al. highlights the synthesis of pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents, suggesting that modifications on the pyrazolopyrimidine scaffold could lead to compounds with significant biological activity. This indicates the potential of such derivatives, including the compound , in the development of new therapeutic agents targeting cancer and inflammation.
Herbicidal and Antimicrobial Activities Research has also explored the herbicidal and antimicrobial potentials of pyrazolopyrimidine derivatives. Luo et al. (2017) synthesized a series of pyrazolopyrimidin-4-one derivatives showing good inhibition activities against certain plant and barnyard grass species, suggesting their use in agricultural applications (Luo et al., 2017). Additionally, antimicrobial activities against a variety of pathogens have been observed in related compounds, indicating the broad spectrum of biological activities that such structures may possess.
Properties
IUPAC Name |
6-[2-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22BrFN6O2S/c1-17-2-4-19(5-3-17)25-14-24(18-6-8-20(30)9-7-18)35-37(25)26(38)16-40-29-33-27-23(28(39)34-29)15-32-36(27)22-12-10-21(31)11-13-22/h2-13,15,25H,14,16H2,1H3,(H,33,34,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEKLKAHFBLVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3)C6=CC=C(C=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22BrFN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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